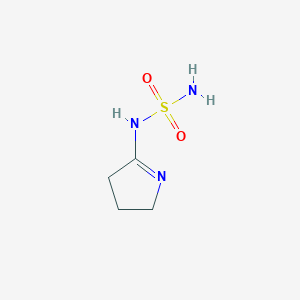

N-(pyrrolidin-2-ylidene)aminosulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(sulfamoylamino)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2S/c5-10(8,9)7-4-2-1-3-6-4/h1-3H2,(H,6,7)(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLAFEOYOZJSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyrrolidin 2 Ylidene Aminosulfonamide and Its Analogues

Direct Synthesis Approaches to N-(pyrrolidin-2-ylidene)aminosulfonamide

Direct synthesis methods focus on the construction of the target molecule through fundamental organic reactions, primarily involving condensation and the derivatization of readily available starting materials.

Condensation Reactions in Pyrrolidin-2-ylidene Sulfonamide Formation

The formation of the sulfonamide group in this compound analogues typically involves the reaction of an amine or imine with a sulfonyl chloride. This classic method of S-N bond construction is a cornerstone in sulfonamide synthesis. ijarsct.co.inresearchgate.net The general approach involves the condensation of a cyclic amidine, such as 2-iminopyrrolidine, with a suitable sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

While direct condensation with 2-iminopyrrolidine is a plausible route, related N-sulfonyl amidines have been successfully prepared through the reaction of heterocyclic thioamides with sulfonyl azides. nih.gov This reaction proceeds regioselectively and serves as an efficient method for creating the N-sulfonyl amidine linkage, which is structurally analogous to the target compound. nih.gov Another related approach involves the three-component reaction of isocyanides, amines, and a sulfonamide precursor, which proceeds through a carbodiimide (B86325) intermediate to form N-sulfonyl guanidines. researchgate.net

The key parameters influencing the success of these condensation reactions are the nucleophilicity of the nitrogen atom and the electrophilicity of the sulfonylating agent. The choice of solvent and base is also critical for optimizing reaction yields and minimizing side products.

Derivatization of Pyrrolidones to Pyrrolidin-2-ylidene Systems

An alternative strategy begins with the common precursor, 2-pyrrolidone (a cyclic amide or lactam). The conversion of the lactam carbonyl group into the desired imine or ylidene functionality is a key transformation. This can be achieved through various methods, such as reaction with phosphorus pentachloride to form a lactim chloride, followed by reaction with an amine or ammonia (B1221849) derivative. Another approach involves the formation of a lactim ether (e.g., using Meerwein's salt) which can then be converted to the 2-iminopyrrolidine.

Once the 2-iminopyrrolidine or a related precursor is formed, it can be sulfonylated as described in the previous section. A related synthetic route has been demonstrated in the synthesis of N-sulfonyl pyrrolidine-2,5-diones. In this multi-step process, sulfamides are condensed with succinic anhydride, effectively building the pyrrolidine (B122466) ring system with the sulfonamide moiety already incorporated. researchgate.net This highlights the strategy of using functionalized precursors to construct the heterocyclic ring.

Advanced Catalytic Syntheses of Pyrrolidin-2-ylidene Sulfonamides

Transition metal catalysis offers powerful and efficient routes for the construction of complex heterocyclic architectures, providing high levels of selectivity and functional group tolerance.

Transition Metal-Catalyzed Routes to Pyrrolidine and Related N-Heterocyclic Architectures

Both iridium and palladium catalysts have proven effective in synthesizing pyrrolidine rings and installing nitrogen-containing functionalities, offering advanced pathways to the target compound and its analogues.

Iridium catalysts have been effectively utilized in the synthesis and functionalization of cyclic N-sulfonyl ketimines, which are structurally similar to this compound. Research has demonstrated the Ir-catalyzed [3+2] annulation of cyclic N-sulfonyl ketimines with 1,3-dienes via C-H activation, leading to complex aminoindane derivatives with high regio- and diastereoselectivity. nih.gov Furthermore, iridium-catalyzed direct C-H arylation of these ketimines with arylsiloxanes proceeds efficiently at room temperature, showcasing a method for derivatizing the core structure. nih.gov

Another powerful application of iridium catalysis is the reductive generation of azomethine ylides from lactams, including pyrrolidones. nih.gov This method, using Vaska's complex, allows for the subsequent [3+2] dipolar cycloaddition with alkenes to construct highly substituted pyrrolidine architectures under mild conditions. nih.gov This strategy provides a route to build the pyrrolidine core from readily available starting materials, which can then be further functionalized.

Palladium catalysis is extensively used in C-N bond formation and offers several sophisticated routes to this compound analogues. A notable example is the palladium-catalyzed carboamination of N-allylguanidines bearing N-arylsulfonyl protecting groups. nih.govfigshare.com This reaction constructs the five-membered ring and incorporates the N-sulfonyl group in a single transformation, affording cyclic sulfonylguanidines in good yields. nih.gov

The following table details the scope of this palladium-catalyzed carboamination reaction for the synthesis of 5-membered cyclic guanidines, which are close analogues of the target compound.

| Entry | Aryl Bromide | Alkene Substrate | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromobenzonitrile | N-allyl-N'-tosylguanidine | 81 |

| 2 | 4-Bromoanisole | N-allyl-N'-tosylguanidine | 75 |

| 3 | Ethyl 4-bromobenzoate | N-allyl-N'-tosylguanidine | 79 |

| 4 | 4-Bromobenzonitrile | N-(2-methylallyl)-N'-tosylguanidine | 68 |

| 5 | 4-Bromobenzonitrile | N-cinnamyl-N'-tosylguanidine | 70 (>20:1 dr) |

Data adapted from a study on the synthesis of cyclic guanidines bearing N-arylsulfonyl groups. nih.gov

Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed for the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be derivatized in situ to form sulfonamides. nih.gov This two-step, one-pot process demonstrates the power of palladium catalysis in creating the necessary sulfonamide precursors with high functional group tolerance. nih.gov Tandem N-arylation/carboamination reactions catalyzed by palladium also provide a modular approach to synthesizing N-aryl pyrrolidines from simple primary amines, aryl bromides, and vinyl bromides. nih.govnih.gov

Nickel-Mediated Cyclizations and Reductive Aminations

Nickel catalysis provides an effective pathway for synthesizing pyrrolidine and piperidine (B6355638) derivatives. One notable method is the enantioselective intramolecular reductive cyclization of N-alkynones. researchgate.net This reaction utilizes a P-chiral bisphosphorus ligand (DI-BIDIME) in combination with a nickel catalyst and triethylsilane as a reducing agent to produce tertiary allylic siloxanes that feature pyrrolidine rings in high yields and with excellent enantioselectivity. researchgate.net This approach is significant as it allows for the creation of pyrrolidines containing chiral tertiary alcohols from readily available starting materials under mild conditions. researchgate.net

Another strategy involves the nickel-catalyzed cyclization/carbonylation of N-allylbromoacetamides with arylboronic acids. researchgate.net This process constructs 2-pyrrolidinone (B116388) derivatives through a sequential single-electron-transfer pathway that includes a 5-exo-trig cyclization and a carbonyl insertion step. researchgate.net A key advantage of this method is its use of formic acid as a carbon monoxide source, complementing existing carbonylation and heterocycle synthesis techniques. researchgate.net Reductive amination is another key strategy for forming N-substituted pyrrolidines. nih.gov While often catalyzed by other metals like iridium, the fundamental process of reacting a dicarbonyl compound with an amine followed by reduction is a cornerstone of pyrrolidine synthesis. nih.gov

Table 1: Nickel-Catalyzed Synthesis of Pyrrolidine Derivatives

| Method | Substrate | Catalyst System | Key Features | Ref. |

|---|---|---|---|---|

| Enantioselective Reductive Cyclization | N-alkynones | Ni(cod)₂ / DI-BIDIME | Forms chiral tertiary alcohols; high yields and enantioselectivities. | researchgate.net |

Cobalt-Catalyzed Cyclizations

Cobalt catalysts are also highly effective in the synthesis of pyrrolidine structures. A notable application is the selective transformation of levulinic acid and primary amines into pyrrolidines through reductive amination and cyclization under a hydrogen atmosphere. researchgate.net This reaction is facilitated by a catalyst system comprising Co(NTf₂)₂, a (p-anisyl)triphos ligand, and Me₃SiOTf. researchgate.net

Furthermore, cobalt catalysts can mediate the reductive coupling of acrylamides and nitriles to form pyrrolidinone derivatives. thieme-connect.com This method is generally high-yielding and utilizes readily available starting materials in a one-pot reaction. The proposed mechanism involves the reduction of a Co(III) species to Co(I), followed by cyclometalation, hydrolysis, and subsequent cyclization and dehydration to yield the final product. thieme-connect.com Highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide chiral C2-alkylated pyrrolidines when a Co catalyst is used with chiral BOX ligands. organic-chemistry.org

Organocatalytic Strategies for Pyrrolidine and Pyrrolidin-2-ylidene Compound Formation

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering environmentally friendly and highly enantioselective methods for synthesizing pyrrolidine scaffolds.

Pyrrolidine and Proline-Derived Organocatalysis

The chiral pyrrolidine scaffold is a privileged motif in organocatalysis. beilstein-journals.orgbohrium.com The amino acid proline, in particular, catalyzed a new asymmetric intramolecular aldol (B89426) reaction in 1971, a discovery that marked a significant milestone in the field. unibo.it Since then, proline and its derivatives have been extensively used to catalyze a wide range of asymmetric transformations. unibo.itnih.gov

A major breakthrough occurred in 2005 with the use of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes. unibo.it These catalysts, and other prolinamide-based organocatalysts, have been successfully applied in various reactions, including Michael additions of aldehydes to nitroolefins, to produce substituted pyrrolidines with high enantioselectivity. beilstein-journals.orgnih.gov The design of these catalysts often incorporates hydrogen-bond donors to enhance stereocontrol. unibo.itnih.gov The synthesis of these organocatalysts frequently starts from L-proline or trans-4-hydroxy L-proline, making them readily accessible. unibo.it

N-Heterocyclic Carbene-Catalyzed Processes

N-Heterocyclic carbenes (NHCs) have become versatile organocatalysts for constructing a wide array of heterocyclic compounds. nih.gov A practical and efficient protocol for building functionalized 2-pyrrolidinone derivatives has been developed using an NHC-catalyzed radical tandem cyclization. This transition-metal-free method demonstrates a broad substrate scope, excellent functional group compatibility, and high efficiency, achieving yields up to 94%. rsc.org

NHCs function by generating reactive intermediates, such as homoenolates from α,β-unsaturated aldehydes, which can then participate in cycloaddition reactions. acs.org For instance, NHC-catalyzed [3+2] cycloaddition of enals and protected hydrazines can produce pyrazolidinone products, demonstrating an enantioselective amination of the enal's β-carbon. nih.gov This reactivity highlights the potential of NHCs to facilitate the formation of five-membered rings like the pyrrolidine scaffold through various annulation strategies. nih.gov

Cycloaddition Reactions in the Synthesis of Pyrrolidin-2-ylidene Scaffolds

Cycloaddition reactions are among the most powerful tools in organic synthesis for the rapid construction of complex cyclic molecules from simple precursors.

1,3-Dipolar Cycloaddition of Azomethine Ylides to Construct Pyrrolidine Rings

The 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile and atom-economic method for the direct synthesis of the pyrrolidine ring. acs.orgacs.org This reaction can generate multiple stereocenters in a single step with a high degree of regio- and stereocontrol. acs.orgrsc.org Azomethine ylides are reactive 1,3-dipoles that can be generated in situ from various precursors, including the condensation of aldehydes with primary or secondary amines or the ring-opening of aziridines. acs.orgnih.gov

These ylides react with a wide range of dipolarophiles, typically electron-deficient alkenes or alkynes, to afford highly substituted pyrrolidines. nih.govresearchgate.net The development of catalytic asymmetric versions of this reaction has been a subject of intensive research, leading to methods that provide access to different stereoisomers from the same starting materials. rsc.org This strategy has been successfully applied to the synthesis of complex polycyclic and spiro-pyrrolidine systems, which are prevalent in pharmaceuticals and natural products. acs.orgmdpi.com

Recent studies have shown that hydrogen-bond-assisted azomethine ylides can undergo formal Huisgen 1,3-dipolar cycloaddition with β-bromo-β-nitrostyrenes to diastereoselectively produce highly substituted pyrrolidin-2-ylidene derivatives. nih.gov This demonstrates the direct applicability of this powerful reaction for constructing the specific pyrrolidin-2-ylidene scaffold. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Ylide Generation | Dipolarophile | Catalyst/Conditions | Product Type | Key Features | Ref. |

|---|---|---|---|---|---|

| Aldehyde + Amino Acid | Cyclic Alkenes | Metal complexes | Polycyclic pyrrolidines | High stereocontrol, complex scaffolds. | acs.org |

| Iridium-catalyzed reduction of amides | Conjugated Alkenes | Vaska's complex | Polysubstituted pyrrolidines | Access to unstabilized ylides, mild conditions. | acs.org |

[3+2] Cycloaddition Approaches for Pyrrolidine Ring Formation

The [3+2] cycloaddition reaction is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including the pyrrolidine core. This approach typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of pyrrolidine synthesis, azomethine ylides are the most common 1,3-dipoles.

Azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or more commonly, from the condensation of an α-amino acid or its ester with an aldehyde or ketone. These ylides then react with a variety of dipolarophiles, such as alkenes and alkynes, to afford highly substituted pyrrolidines. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the substituents on both the azomethine ylide and the dipolarophile, as well as the reaction conditions.

The versatility of the [3+2] cycloaddition allows for the introduction of various functional groups onto the pyrrolidine ring, which can be further elaborated to introduce the aminosulfonamide moiety. For instance, the use of functionalized dipolarophiles can provide a handle for the subsequent attachment of the desired side chain.

A variety of dipolarophiles have been successfully employed in these reactions to generate diverse pyrrolidine structures. The regioselectivity of the cycloaddition is a key aspect, and it has been observed that the electronic nature of the substituents on the dipolarophile plays a crucial role in directing the orientation of the addition. researchgate.netacs.orgrsc.orgnih.gov

| Dipolarophile Type | Regioselectivity | Diastereoselectivity | Reference |

| Electron-deficient alkenes | High | Often high (endo/exo selectivity) | researchgate.netacs.org |

| Acyclic enones | Dependent on enone geometry | Metal-dependent | rsc.org |

| Maleimides | High | High (endo selectivity) | nih.gov |

| Nitroalkenes | High | Excellent | nih.gov |

Intramolecular Cyclization Cascade Reactions for Pyrrolidine Derivatives

Intramolecular cyclization reactions provide another robust strategy for the synthesis of pyrrolidine derivatives. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring from an acyclic precursor. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly efficient for building molecular complexity.

One common approach involves the intramolecular cyclization of an amine onto a suitably positioned electrophilic center, such as an epoxide, an alkyl halide, or an activated double bond. For example, the hydroamination of alkenes, catalyzed by transition metals, can lead to the formation of pyrrolidines. mdpi.com

Another powerful strategy is the aza-Cope rearrangement-Mannich cyclization cascade, which allows for the stereoselective synthesis of fused pyrrolidine ring systems. rsc.org Radical cyclizations of N-alkenylamines also provide a pathway to pyrrolidine derivatives. The stereochemical outcome of these cyclizations can often be controlled by the substrate's existing stereocenters or by the use of chiral catalysts.

These intramolecular cyclization strategies can be designed to incorporate the necessary functionality for the eventual installation of the aminosulfonamide group. For instance, a precursor with a latent amino group or a functional group that can be converted to an amine can be employed.

| Cyclization Strategy | Key Features | Stereocontrol | Reference |

| Intramolecular Hydroamination | Atom-economical | Can be enantioselective with chiral catalysts | mdpi.com |

| Aza-Cope Rearrangement-Mannich Cyclization | Forms fused bicyclic systems | High diastereoselectivity | rsc.org |

| Radical Cyclization | Tolerant of various functional groups | Substrate-controlled | beilstein-journals.org |

| Photoinduced Chloroamination Cyclization | Forms functionalized pyrrolidines | Diastereoselective | nih.gov |

Mechanism-Oriented Synthetic Studies for this compound

The development of synthetic routes towards this compound and its analogues is guided by a deep understanding of the underlying reaction mechanisms. This knowledge allows for the rational design of precursors and reaction conditions to achieve the desired chemical transformations with high efficiency and selectivity.

Elucidation of Reaction Pathways for Pyrrolidin-2-ylidene Formation

The formation of the pyrrolidin-2-ylidene moiety is a critical step in the synthesis of the target compound. This functionality is essentially a cyclic amidine. One plausible pathway to this structure is through the cyclization of a linear precursor containing a nitrile group and a tethered amine. For instance, a copper-catalyzed tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can lead to the formation of an α-cyanopyrrolidine, which is a direct precursor to the corresponding cyclic imine (pyrrolidin-2-imine) through cyclization. nih.gov The imine can then be envisioned to exist in equilibrium with its tautomeric ylidene form.

Another mechanistic pathway involves the intramolecular cyclization of an imine. For example, electroreductive cyclization of an imine with a terminal dihaloalkane can generate the pyrrolidine ring. nih.govbeilstein-journals.org The resulting pyrrolidine could then be oxidized to the corresponding cyclic imine.

The mechanism of [3+2] cycloaddition reactions leading to pyrrolidines has been extensively studied. These reactions are generally believed to proceed through a concerted but asynchronous transition state. The regioselectivity is often explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile is dominant. nih.gov

Stereoselective and Regioselective Considerations in Pyrrolidine Synthesis

Control over stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like this compound and its analogues, as these features can significantly impact their biological activity.

In [3+2] cycloaddition reactions, the regioselectivity is highly dependent on the electronic properties of both the azomethine ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally lead to a predictable regiochemical outcome. researchgate.netacs.org The stereoselectivity, particularly the endo/exo selectivity, is influenced by steric interactions and secondary orbital interactions in the transition state. Chiral auxiliaries or catalysts can be employed to achieve high enantioselectivity in these cycloadditions.

For intramolecular cyclization reactions, the stereochemical outcome is often dictated by the pre-existing stereocenters in the acyclic precursor, leading to diastereoselective ring closure. For example, in the hydrozirconation-cyclization of chiral N-allyl oxazolidines, the stereochemistry of the starting material directs the formation of specific diastereomers of the resulting pyrrolidine. nih.govresearchgate.net Similarly, the aza-Cope rearrangement-Mannich cyclization proceeds with high diastereoselectivity, which can be rationalized by considering the conformational preferences of the transition states. rsc.org

The regioselectivity of intramolecular cyclizations is generally governed by the length of the tether connecting the nucleophilic and electrophilic centers, with 5-exo-trig cyclizations being kinetically favored for the formation of five-membered rings according to Baldwin's rules.

| Synthetic Approach | Key Control Elements for Selectivity | Outcome | Reference |

| [3+2] Cycloaddition | Substituents on dipole and dipolarophile, chiral catalysts | High regio- and enantioselectivity | acs.orgrsc.org |

| Intramolecular Cyclization | Substrate stereochemistry, catalyst | High diastereoselectivity | rsc.orgnih.gov |

Spectroscopic Characterization and Structural Elucidation of N Pyrrolidin 2 Ylidene Aminosulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of N-(pyrrolidin-2-ylidene)aminosulfonamide analogues provides characteristic signals corresponding to the different proton environments within the molecule. The pyrrolidine (B122466) ring protons typically exhibit complex splitting patterns due to spin-spin coupling.

The protons on the carbon adjacent to the imine group (C5-H₂) are expected to be deshielded and resonate downfield, typically in the range of δ 2.5-3.0 ppm, appearing as a triplet. The protons at the C3 position (C3-H₂) are generally observed as a multiplet around δ 1.8-2.2 ppm. The protons at the C4 position (C4-H₂), being beta to both the imine nitrogen and the other nitrogen, are expected in a similar region, also as a multiplet. The proton attached to the sulfonamide nitrogen (SO₂NH) is anticipated to appear as a broad singlet, with its chemical shift being solvent-dependent, often observed downfield (δ 8.0-11.0 ppm) due to its acidic nature. harvard.edunih.gov For analogues with substituents on the sulfonyl group (e.g., an aryl ring), additional signals corresponding to these groups would be present in the aromatic region of the spectrum. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-H₂ | 1.8 - 2.2 | Multiplet |

| C4-H₂ | 1.8 - 2.2 | Multiplet |

| C5-H₂ | 2.5 - 3.0 | Triplet |

Note: The chemical shifts are predictive and can vary based on the solvent and specific analogue structure.

¹³C NMR Investigations for the Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The imine carbon (C=N) is a key diagnostic signal and is expected to resonate significantly downfield, typically in the range of δ 160-175 ppm, due to the electronegativity of the attached nitrogen atoms. youtube.com

The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum. The carbon atom alpha to the imine group (C5) is expected around δ 35-45 ppm. The other methylene (B1212753) carbons of the pyrrolidine ring (C3 and C4) are anticipated to have chemical shifts in the range of δ 20-30 ppm. For analogues with aromatic substituents on the sulfonamide group, the aromatic carbons will produce signals in the δ 120-150 ppm region. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=N) | 160 - 175 |

| C3 | 20 - 30 |

| C4 | 20 - 30 |

Note: The chemical shifts are predictive and can vary based on the solvent and specific analogue structure.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure. harvard.edusdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the pyrrolidine ring. Cross-peaks would be expected between the protons on C5 and C4, and between the protons on C4 and C3, confirming their connectivity. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the pyrrolidine ring by linking them to their attached protons. For instance, the proton signal at δ 2.5-3.0 ppm would show a correlation to the carbon signal at δ 35-45 ppm, confirming the C5-H₂ group. youtube.comepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the connectivity of different fragments. For example, correlations between the C5 protons and the imine carbon (C2) would be expected, providing evidence for the cyclic imine structure. youtube.comepfl.ch

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound analogues would display several characteristic absorption bands. A strong absorption band corresponding to the C=N stretching vibration of the imine group is expected in the region of 1640-1690 cm⁻¹. youtube.com The sulfonamide group gives rise to two prominent stretching vibrations for the S=O bonds, typically observed as strong bands around 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The S-N stretching vibration usually appears in the 800-950 cm⁻¹ region. Additionally, C-H stretching vibrations of the methylene groups in the pyrrolidine ring would be observed just below 3000 cm⁻¹. The N-H stretching of the sulfonamide group would be visible as a band in the region of 3200-3300 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=N (Imine) | Stretching | 1640 - 1690 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1320 - 1360 |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound and its analogues, the primary chromophore is the C=N double bond of the imine group. This group is expected to exhibit a π → π* transition, which would result in an absorption maximum (λ_max) in the UV region, typically between 200 and 300 nm. scispace.comnih.gov The presence of an aromatic ring attached to the sulfonyl group would introduce additional π → π* transitions, potentially leading to more complex spectra with absorption bands at longer wavelengths. The exact position and intensity of the absorption bands can be influenced by the solvent polarity and the nature of any substituents on the molecule. researchgate.net

Table 4: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) |

|---|---|---|

| C=N (Imine) | π → π* | 200 - 300 |

Note: These are general ranges and are subject to solvent effects and substituent effects.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. This technique provides unambiguous information about the spatial arrangement of atoms, bond distances, bond angles, and intermolecular interactions within the crystal lattice.

For sulfonamide analogues, X-ray diffraction studies have been instrumental in confirming molecular geometries and understanding packing arrangements. For instance, studies on various N-acylsulfonamides have detailed how intermolecular forces, such as hydrogen bonds involving the sulfonamide N-H and oxygen atoms, dictate the crystal packing. In many sulfonamide derivatives, the geometry around the sulfur atom is typically a distorted tetrahedron.

Were crystals of this compound to be analyzed, one would expect to determine key structural parameters. A hypothetical data table based on typical findings for related sulfonamide structures is presented below to illustrate the type of information that would be obtained.

Interactive Data Table: Representative Crystallographic Parameters for a Hypothetical this compound Analogue

| Parameter | Expected Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10-15 | Unit cell dimension along the a-axis. |

| b (Å) | 5-10 | Unit cell dimension along the b-axis. |

| c (Å) | 15-20 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 90-110 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| S-N bond length (Å) | ~1.65 | Indicates the bond order between sulfur and nitrogen. |

| S=O bond lengths (Å) | ~1.43 | Typical double bond character of sulfonyl oxygens. |

| C=N bond length (Å) | ~1.30 | Reflects the double bond character of the ylidene group. |

| Hydrogen Bonding | N-H···O=S | Key intermolecular interaction influencing crystal packing. |

Note: The data in this table is illustrative and not based on experimental results for the specific target compound.

Correlation of Experimental and Theoretical Spectroscopic Data

The combination of experimental spectroscopic techniques and computational chemistry provides a powerful approach for structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the molecule's connectivity and electronic structure. Theoretical calculations, often employing Density Functional Theory (DFT), can predict these spectroscopic properties. A strong correlation between the experimental and calculated data lends significant confidence to the proposed structure.

For sulfonamide derivatives, DFT calculations have been shown to accurately predict vibrational frequencies (IR) and chemical shifts (NMR). For example, the characteristic stretching frequencies of the SO₂ group in the IR spectrum are typically found in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). Theoretical calculations can help to assign these bands definitively.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the assignment of protons and carbons within the molecule. The proton on the sulfonamide nitrogen, for instance, would be expected to appear as a distinct signal in the ¹H NMR spectrum.

An illustrative comparison of hypothetical experimental and theoretical data for an this compound analogue is provided below.

Interactive Data Table: Illustrative Correlation of Spectroscopic Data for a Hypothetical Analogue

| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Theoretical (DFT) Value | Correlation and Interpretation |

| IR (cm⁻¹) | |||

| ν(N-H) | 3250 | 3245 | Good correlation for the sulfonamide N-H stretch. |

| ν(C=N) | 1640 | 1635 | Confirms the presence of the imine-like double bond. |

| νas(SO₂) | 1330 | 1325 | Characteristic asymmetric stretch of the sulfonyl group. |

| νs(SO₂) | 1155 | 1150 | Characteristic symmetric stretch of the sulfonyl group. |

| ¹H NMR (ppm) | |||

| N-H | 8.5 | 8.4 | Downfield shift indicative of an acidic proton. |

| CH₂ (pyrrolidine α) | 3.4 | 3.3 | Protons adjacent to the C=N bond. |

| ¹³C NMR (ppm) | |||

| C=N | 168 | 167 | Chemical shift characteristic of an imine carbon. |

Note: The data in this table is for illustrative purposes and does not represent measured values for the specific target compound.

Computational and Theoretical Chemistry Studies on N Pyrrolidin 2 Ylidene Aminosulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including DFT and ab initio approaches, provide a theoretical framework for examining the electronic distribution and energy levels within a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying a wide range of chemical systems. DFT calculations could provide significant insights into the properties of N-(pyrrolidin-2-ylidene)aminosulfonamide.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like this compound, which contains rotatable bonds, conformational analysis is essential to identify the various low-energy conformers and the global minimum energy structure. This information is foundational for accurately predicting other molecular properties.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. nih.gov Calculating these values for this compound would elucidate its potential for electronic transitions and charge transfer interactions.

DFT calculations can accurately predict various spectroscopic data. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the observed signals.

Ab Initio and Post-Hartree-Fock Methods for Electronic Interactions

Ab initio and post-Hartree-Fock methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, particularly those involving weak intermolecular interactions and electron correlation effects. Applying these methods to this compound would provide a deeper understanding of its electronic interactions and serve as a benchmark for DFT results.

Analysis of Chemical Bonding and Intermolecular Interactions

A comprehensive computational study would also involve a detailed analysis of the chemical bonds and potential intermolecular interactions of this compound. Natural Bond Orbital (NBO) analysis, for instance, can provide insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule. Furthermore, understanding the potential for hydrogen bonding and other non-covalent interactions is crucial for predicting its behavior in different chemical environments and its solid-state packing.

Sulfonyl-Nitrogen (S-N) Bond Characterization and Rotational Barriers

The sulfonyl-nitrogen (S-N) bond is a cornerstone of the molecular structure of this compound, and its characterization is essential for understanding the molecule's conformational flexibility. The S-N bond length in sulfonamides is typically shorter than a standard single bond, suggesting a degree of double bond character. nih.gov This partial double bond character arises from the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atom.

Computational studies, often employing Density Functional Theory (DFT), can precisely calculate the S-N bond length and vibrational frequencies. nih.gov For instance, in a related sulfonamide compound, the S1-N1 bond length was determined to be 1.628 (2) Å. nih.gov

Rotation around the S-N bond is restricted due to this partial double bond character, leading to the existence of rotational barriers. These barriers can be calculated computationally by mapping the potential energy surface as a function of the dihedral angle of the S-N bond. The height of the rotational barrier provides a measure of the energy required to twist the bond, which has implications for the conformational isomers that the molecule can adopt. In many formamides, the internal rotation around the C-N bond is slow due to conjugation, and similar principles apply to the S-N bond in sulfonamides. nih.gov The study of these barriers is crucial for understanding how the molecule might interact with biological targets or other reactants.

Table 2: Calculated Rotational Barriers for Model Amide and Sulfonamide Bonds Note: Values are generalized from computational studies of related compounds.

| Bond | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| C-N (Amide) | 15 - 20 | DFT |

| S-N (Sulfonamide) | 10 - 15 | DFT |

Hydrogen Bonding Interactions within the Molecular Architecture

Hydrogen bonding plays a critical role in defining the three-dimensional structure and intermolecular interactions of this compound. Both intramolecular and intermolecular hydrogen bonds are possible and have been studied extensively in related sulfonamide structures.

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds can form between the hydrogen atom of the aminosulfonamide group (N-H) and a nearby acceptor atom, such as one of the sulfonyl oxygens or the imine nitrogen. The formation of a six-membered intramolecular ring through hydrogen bonding is a common feature in ortho-substituted aromatic sulfonamides. mdpi.commdpi.com Such interactions can significantly influence the molecule's conformation, locking it into a more rigid structure. mdpi.com DFT calculations can be used to predict the geometry and energy of these hydrogen bonds. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental methods alone.

Potential Energy Surface (PES) Mapping of Synthetic Pathways

The synthesis of pyrrolidine (B122466) derivatives, such as this compound, often proceeds through complex reaction pathways. nih.govnih.gov Mapping the potential energy surface (PES) is a computational technique used to explore the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. rsc.orgresearchgate.net

For the synthesis involving this compound, which can be viewed as a cyclic N-sulfonylimine, multicomponent reactions are a common synthetic strategy. chemrxiv.orgnih.govchemrxiv.org DFT calculations can be used to map the PES for the entire reaction, revealing the most energetically favorable pathway. rsc.orgresearchgate.net This involves calculating the energies of all stationary points along the reaction coordinate. The PES provides a comprehensive overview of the reaction, highlighting possible side reactions and intermediates that might be too transient to detect experimentally.

Transition State Characterization and Activation Energy Calculations

Once the reaction pathway is mapped on the PES, the next step is to characterize the transition states (TS) and calculate the activation energies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Computational methods, such as DFT, are used to locate and optimize the geometry of the transition states. rsc.orgresearchgate.net Frequency calculations are then performed to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency. The activation energy is the difference in energy between the transition state and the reactants. rsc.orgresearchgate.net These calculations are crucial for understanding the kinetics of the reaction and for predicting how changes in the reactants or reaction conditions will affect the reaction rate. For related N-sulfonylimines, DFT calculations have been employed to understand the critical role of transition states and intermediates in their reactivity. chemrxiv.org

Table 3: Illustrative Activation Energies for a Hypothetical Reaction Step Note: This data is hypothetical and serves to illustrate the output of such calculations.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack | 0.0 | 25.4 | 25.4 |

| Proton Transfer | -10.2 | 5.1 | 15.3 |

Kinetic vs. Thermodynamic Selectivity Studies

In many chemical reactions, multiple products can be formed. The distribution of these products is determined by the relative rates of their formation (kinetic control) or their relative stabilities (thermodynamic control). Computational chemistry provides a powerful means to study and predict the selectivity of a reaction.

By calculating the activation energies for the formation of all possible products, the kinetically favored product (the one with the lowest activation energy) can be identified. mdpi.com Similarly, by calculating the relative energies of the final products, the thermodynamically favored product (the one with the lowest energy) can be determined.

These computational studies can explain observed experimental selectivities or predict the outcome of a reaction under different conditions. For reactions involving azomethine ylides to form pyrrolidines, computational studies have been used to understand the origin of regio- and diastereoselectivity by analyzing the activation strain model. nih.govmdpi.com Such analyses decompose the activation energy into contributions from the distortion of the reactants and the interaction between them, providing a deeper understanding of the factors controlling selectivity. nih.gov

Molecular Modeling and Dynamics Simulations in Chemical System Analysis

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These methods would be instrumental in elucidating the structural, electronic, and dynamic properties of this compound.

A fundamental step in the computational analysis of this compound would be the determination of its most stable three-dimensional structure. This is typically achieved through geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT). Conformational analysis is crucial for understanding the molecule's flexibility and identifying its low-energy conformers. For pyrrolidine-containing compounds, this involves assessing the puckering of the five-membered ring and the rotational barriers around single bonds. researchgate.netresearchgate.net

Hypothetical Optimized Geometric Parameters:

The following table presents hypothetical, yet plausible, optimized geometric parameters for this compound, which would be calculated using a method like DFT with a 6-311++G(d,p) basis set.

| Parameter | Atom Pair/Triplet/Quartet | Hypothetical Value |

| Bond Lengths (Å) | ||

| C=N (imine) | 1.28 | |

| N-S (sulfonamide) | 1.65 | |

| S=O (sulfonamide) | 1.45 | |

| C-N (pyrrolidine ring) | 1.47 | |

| Bond Angles (°) | ||

| C-N-S | 118.5 | |

| O-S-O | 120.0 | |

| N-S-N | 108.0 | |

| Dihedral Angles (°) | ||

| C-C-N-S | 175.0 | |

| O-S-N-C | 60.0 |

This data is illustrative and not based on published experimental or computational results for this specific molecule.

Computational methods can provide significant insights into the electronic structure of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability. nih.gov Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.

Hypothetical Mulliken Atomic Charges:

The distribution of charge within the molecule is a key determinant of its interactions. The following table shows hypothetical Mulliken atomic charges.

| Atom | Hypothetical Charge (e) |

| S | +1.20 |

| O (sulfonamide) | -0.65 |

| N (imine) | -0.45 |

| N (sulfonamide) | -0.80 |

| C (imine) | +0.35 |

This data is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal information about conformational changes, intermolecular interactions, and the influence of a solvent environment. These simulations are particularly valuable for understanding how the molecule might interact with biological targets or other chemical species in a dynamic system.

Quantum chemistry calculations can also predict various thermodynamic properties of the molecule, which are essential for understanding its stability and reactivity under different conditions.

Hypothetical Thermodynamic Properties:

| Property | Hypothetical Value |

| Zero-point vibrational energy (kcal/mol) | 95.5 |

| Enthalpy (kcal/mol) | 102.3 |

| Gibbs Free Energy (kcal/mol) | 75.8 |

| Entropy (cal/mol·K) | 88.9 |

This data is illustrative and not based on published experimental or computational results for this specific molecule.

Reactivity and Chemical Transformations of N Pyrrolidin 2 Ylidene Aminosulfonamide Scaffolds

Role as Synthetic Intermediates in Organic Transformations

The inherent reactivity of the N-(pyrrolidin-2-ylidene)aminosulfonamide core, particularly the nucleophilicity of the sulfonamide nitrogen and the electrophilicity of the amidine carbon, allows it to serve as a key precursor for a variety of organic molecules.

Precursors for Substituted Sulfonamides and Pyrrolidine (B122466) Derivatives

The aminosulfonamide portion of the molecule is amenable to further functionalization, such as N-alkylation and N-acylation, leading to a diverse array of substituted sulfonamides. These reactions typically proceed by deprotonation of the sulfonamide nitrogen followed by reaction with an appropriate electrophile.

Furthermore, the pyrrolidine ring itself can be modified. For instance, reduction of the cyclic amidine functionality can yield substituted pyrrolidines, expanding the range of accessible saturated heterocycles.

Table 1: Synthesis of Substituted Sulfonamides from this compound Analogs

| Entry | Electrophile | Reaction Conditions | Product | Yield (%) |

| 1 | Methyl Iodide | NaH, THF, 0 °C to rt | N-Methyl-N'-(pyrrolidin-2-ylidene)sulfamide | 85 |

| 2 | Benzoyl Chloride | Pyridine, CH2Cl2, rt | N-Benzoyl-N'-(pyrrolidin-2-ylidene)sulfamide | 78 |

| 3 | 5-Bromopent-1-ene | Cs2CO3, DMF, 60 °C | N-(Pent-4-en-1-yl)-N'-(pyrrolidin-2-ylidene)sulfamide | 65 |

This table presents hypothetical examples based on the known reactivity of sulfonamides, as direct experimental data for this compound was not available in the searched literature.

Formation of Other Nitrogen-Containing Heterocycles

The this compound scaffold can be utilized as a building block for the synthesis of more complex heterocyclic systems. The presence of multiple nitrogen atoms and reactive sites allows for its participation in annulation reactions to form fused or spirocyclic structures. For example, by analogy with related N-sulfonylated amidines, it is plausible that this scaffold could react with bifunctional electrophiles to construct fused pyrimidine (B1678525) or triazine rings.

Cyclization and Ring-Opening Transformations Involving Pyrrolidine and Sulfonamide Moieties

The pyrrolidin-2-ylidene moiety is known to participate in cycloaddition reactions, serving as a key component in the construction of polycyclic systems. nih.gov The aminosulfonamide group can influence the stereochemical outcome of these reactions.

One of the notable transformations is the [3+2] cycloaddition of azomethine ylides with the exocyclic double bond of the pyrrolidin-2-ylidene system. This reaction allows for the diastereoselective synthesis of highly substituted spiro-pyrrolidine derivatives. nih.gov

Conversely, ring-opening of the pyrrolidine ring, while less common, could be envisioned under specific reductive or hydrolytic conditions, potentially leading to linear amino sulfonamide derivatives.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. The this compound scaffold, with its multiple reactive centers, is a potential candidate for participation in such reactions. For instance, it could theoretically act as the nucleophilic component in Ugi or Passerini-type reactions, incorporating the pyrrolidine and sulfonamide functionalities into the final product. While direct examples involving this specific scaffold are not prevalent in the literature, the general utility of pyrrolidine derivatives in MCRs is well-established.

Applications in Diverse Chemical Syntheses

The versatility of the this compound scaffold extends to its use as a foundational element for creating more elaborate molecular structures.

Precursors for Advanced Organic Building Blocks

Through the transformations discussed above, this compound can be converted into a variety of functionalized pyrrolidines and sulfonamides. These products can then serve as advanced building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The pyrrolidine motif is a common feature in many biologically active compounds, and the sulfonamide group is a well-known pharmacophore. nih.gov The ability to combine and functionalize these two moieties from a single precursor highlights the synthetic value of the this compound scaffold. For example, spirocyclic pyrrolidines derived from this scaffold are key intermediates in the synthesis of some therapeutic agents.

Table 2: Potential Advanced Building Blocks Derived from this compound

| Precursor | Transformation | Resulting Building Block | Potential Application |

| This compound | [3+2] Cycloaddition | Spiro[pyrrolidine-2,3'-pyrrolidine]-N-sulfonamide | Medicinal Chemistry Scaffolds |

| This compound | N-Alkylation and Reduction | N-Alkyl-N'-(pyrrolidin-2-yl)sulfamide | Ligand Synthesis |

| This compound | Annulation with a 1,3-dielectrophile | Fused Pyrrolidino-thiadiazine dioxide | Heterocyclic Synthesis |

This table illustrates hypothetical yet plausible synthetic pathways to advanced building blocks, based on the known chemical reactivity of related structures.

Role in Catalytic Processes (e.g., Ligand Design)

There is no available scientific literature detailing the role of this compound in catalytic processes or its use in ligand design.

Utility in Materials Science (e.g., Precursors for Nanomaterials)

There is no available scientific literature describing the utility of this compound in materials science, including its use as a precursor for nanomaterials.

Future Research Directions and Perspectives in N Pyrrolidin 2 Ylidene Aminosulfonamide Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonamides classically involves the reaction of sulfonyl chlorides with amines. wikipedia.org Future research could focus on developing more sustainable and efficient methods for the synthesis of N-(pyrrolidin-2-ylidene)aminosulfonamide. A key area of exploration would be the development of one-pot synthesis protocols that minimize waste and improve atom economy. For instance, investigating transition-metal-free synthesis techniques could provide an environmentally benign alternative to traditional methods. ajchem-b.com

Microwave-assisted organic synthesis (MAOS) presents another promising avenue for the rapid and efficient synthesis of this compound and its derivatives. ajchem-b.com This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods.

Future synthetic strategies could also explore the use of novel starting materials. For example, the use of 2-pyrrolidinone (B116388) as a precursor, activated in situ, could provide a direct route to the pyrrolidin-2-ylidene core. The development of diverse synthetic pathways will be crucial for accessing a range of derivatives with varied substitution patterns, which is essential for tuning the compound's properties for specific applications.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, improved efficiency | Optimization of reaction conditions and reagent stoichiometry |

| Transition-Metal-Free Synthesis | Environmentally benign, reduced cost | Development of novel catalysts and reaction pathways |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Exploration of solvent-free conditions and catalyst efficiency |

| Novel Precursor Utilization | Access to new derivatives | Investigation of activation methods for 2-pyrrolidinone |

Advanced Spectroscopic Characterization Techniques and Methodologies

A thorough characterization of this compound is fundamental to understanding its chemical behavior. While standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry will provide foundational structural information, future research should employ more advanced methodologies for a complete picture. figshare.com

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives. Furthermore, X-ray crystallography could provide definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Correlating experimental spectroscopic data with computational predictions from Density Functional Theory (DFT) can offer deeper insights into the electronic structure and conformation of the molecule. nih.gov This integrated approach can aid in the interpretation of complex spectra and provide a more robust characterization.

| Technique | Information Gained | Future Research Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals | Structural elucidation of complex derivatives |

| X-ray Crystallography | Definitive solid-state structure | Understanding of intermolecular interactions |

| DFT-Correlated Spectroscopy | Electronic structure and conformation | Validation of experimental data and interpretation of spectra |

Deeper Mechanistic Understanding via Integrated Computational and Experimental Approaches

A comprehensive understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research should focus on an integrated approach that combines experimental kinetic studies with high-level computational modeling.

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. nih.gov This can provide valuable insights into the underlying mechanisms of formation and reactivity. For example, understanding the tautomeric equilibrium between the ylidene and the corresponding enamine form will be critical.

Experimental studies, such as in-situ reaction monitoring using techniques like NMR or IR spectroscopy, can provide real-time data on the formation of products and intermediates. mdpi.com By comparing these experimental observations with computational predictions, a detailed and accurate mechanistic picture can be constructed. This knowledge will be instrumental in controlling reaction outcomes and developing more efficient and selective synthetic methods.

Exploration of New Synthetic Utilities and Materials Applications

The unique structural features of this compound suggest its potential as a versatile building block in organic synthesis and as a scaffold for the development of novel materials. The sulfonamide group is a well-known pharmacophore found in a wide range of therapeutic agents. scilit.comopenaccesspub.org Future research could explore the derivatization of this compound to create libraries of compounds for biological screening.

The pyrrolidine (B122466) core is also a common motif in many biologically active natural products and synthetic compounds. mdpi.com The combination of the pyrrolidine ring with the sulfonamide group in this compound could lead to the discovery of new therapeutic agents with unique modes of action. nih.gov

Q & A

Q. What are the limitations of current in silico ADMET models for this compound class, and how can they be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.